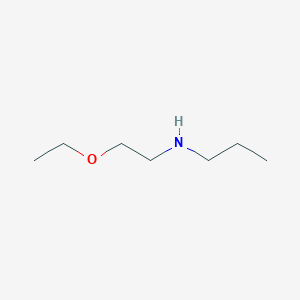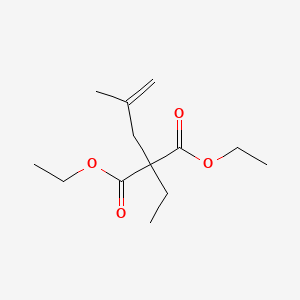
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate is an organic compound with the molecular formula C13H22O4 It is characterized by its ester functional groups and a unique structure that includes a 2-methylprop-2-en-1-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate typically involves esterification reactions. One common method is the reaction of diethyl malonate with 2-methylprop-2-en-1-yl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Diethyl malonate derivatives.
Reduction: Diethyl ethyl(2-methylprop-2-en-1-yl)propanediol.
Substitution: Various substituted malonates depending on the nucleophile used.
科学研究应用
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials due to its ester functionality.
作用机制
The mechanism of action of diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate involves its reactivity with various nucleophiles and electrophiles. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the 2-methylprop-2-en-1-yl moiety.
Diethyl 2-methylmalonate: Contains a methyl group on the malonate backbone, offering different steric and electronic properties.
Diethyl 2-propenylmalonate: Similar structure but with a propenyl group instead of the 2-methylprop-2-en-1-yl moiety.
Uniqueness
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate is unique due to its specific structural features, which impart distinct reactivity and potential applications compared to its analogs. The presence of the 2-methylprop-2-en-1-yl group provides additional sites for chemical modification and functionalization, making it a versatile compound in synthetic chemistry.
属性
CAS 编号 |
56640-39-2 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
diethyl 2-ethyl-2-(2-methylprop-2-enyl)propanedioate |
InChI |
InChI=1S/C13H22O4/c1-6-13(9-10(4)5,11(14)16-7-2)12(15)17-8-3/h4,6-9H2,1-3,5H3 |
InChI 键 |
NSFDDFXMHIQMNJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC(=C)C)(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
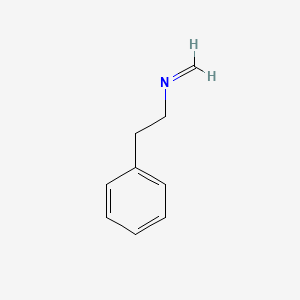
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
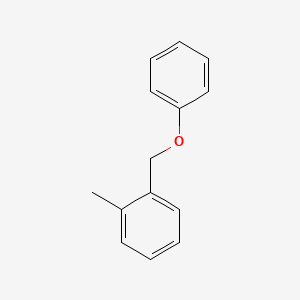
![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
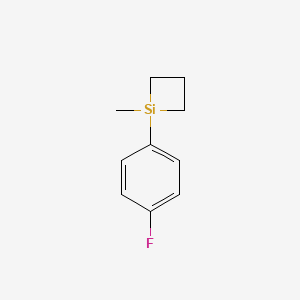
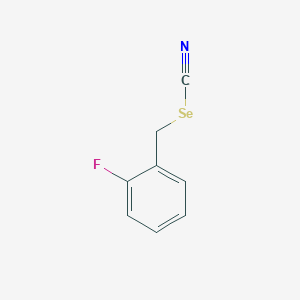
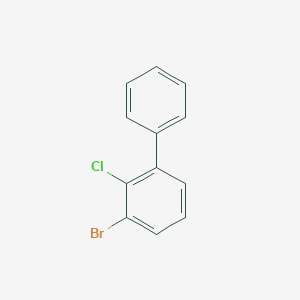
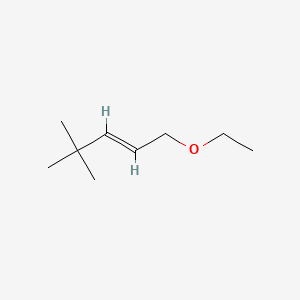
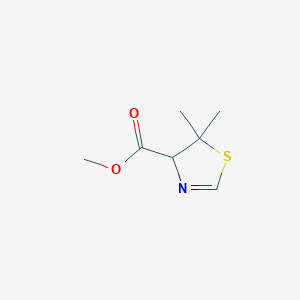
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)

